4-(Methylamino)phenol chemical properties and structure
4-(Methylamino)phenol chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-(Methylamino)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)phenol, also known as N-methyl-p-aminophenol or by its trade name Metol, is an organic compound with significant utility in various scientific and industrial applications. While historically recognized for its role as a developing agent in black and white photography, its properties as a reducing agent and its structural relation to biologically active molecules have garnered interest in the fields of chemical synthesis and drug development.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of 4-(methylamino)phenol. Due to the instability of the free base in the presence of air and light, it is often supplied and used as its more stable sulfate (B86663) salt, [HOC₆H₄NH₂(CH₃)]₂HSO₄.[2] This guide will address both the free base and its common salt form.
Chemical Structure and Identification
The molecular structure of 4-(methylamino)phenol consists of a phenol (B47542) ring substituted with a methylamino group at the para position.
| Identifier | 4-(Methylamino)phenol | 4-(Methylamino)phenol Sulfate (Metol) |
| IUPAC Name | 4-(methylamino)phenol[3] | bis(4-(methylamino)phenol) sulfate[1] |
| CAS Number | 150-75-4[4] | 55-55-0[1] |
| Molecular Formula | C₇H₉NO[4] | C₁₄H₂₀N₂O₆S[5] |
| SMILES | CNC1=CC=C(C=C1)O[3] | OS(=O)(=O)O.CNC1=CC=C(O)C=C1.CNC1=CC=C(O)C=C1[1] |
| InChI | InChI=1S/C7H9NO/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3[3] | InChI=1S/2C7H9NO.H2O4S/c21-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h22-5,8-9H,1H3;(H2,1,2,3,4)[1] |
Physicochemical Properties
The physical and chemical properties of 4-(methylamino)phenol and its sulfate salt are crucial for its handling, storage, and application.
| Property | 4-(Methylamino)phenol | 4-(Methylamino)phenol Sulfate (Metol) |
| Molar Mass | 123.15 g/mol [4] | 344.38 g/mol [2] |
| Appearance | Colorless needles or crystalline solid[3] | White to slightly pink crystalline powder[1] |
| Melting Point | 87 °C[3] | ~260 °C (decomposes)[1][2] |
| Boiling Point | 209-211 °C at 1.6 kPa[3] | Decomposes |
| Solubility | Soluble in alcohol and ether.[3] Moderately soluble in water. | Soluble in water and alcohol; insoluble in ether.[1] |
| pKa | ~10.3 (estimated for the phenolic proton, based on 4-aminophenol)[6] | Not applicable |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 4-(methylamino)phenol.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-(methylamino)phenol will show characteristic signals for the aromatic protons, the N-methyl protons, the N-H proton, and the O-H proton. The chemical shifts are influenced by the solvent and concentration.
| Protons | Chemical Shift (δ) ppm (approximate) | Multiplicity |
| Aromatic (ortho to -OH) | 6.6-6.8 | Doublet |
| Aromatic (ortho to -NHCH₃) | 6.5-6.7 | Doublet |
| -OH | 8.5-9.5 (variable) | Singlet (broad) |
| -NH | 3.5-4.5 (variable) | Singlet (broad) |
| -CH₃ | 2.7-2.8 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Atom | Chemical Shift (δ) ppm (approximate) |
| C-OH (C1) | 148-152 |
| C-NHCH₃ (C4) | 140-144 |
| Aromatic CH (ortho to -OH) | 115-117 |
| Aromatic CH (ortho to -NHCH₃) | 114-116 |
| -CH₃ | 30-32 |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present in 4-(methylamino)phenol.
| Functional Group | Wavenumber (cm⁻¹) (approximate) | Intensity |
| O-H stretch (phenol) | 3200-3600 | Strong, broad |
| N-H stretch | 3300-3500 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=C stretch (aromatic) | 1500-1600 | Medium |
| C-N stretch | 1250-1350 | Medium |
| C-O stretch (phenol) | 1150-1250 | Strong |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 4-(methylamino)phenol will exhibit a molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion | Notes |
| 123 | [C₇H₉NO]⁺ | Molecular ion (M⁺) |
| 108 | [M - CH₃]⁺ | Loss of a methyl group |
| 94 | [M - C₂H₅N]⁺ | Loss of the methylamino group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
Synthesis of 4-(Methylamino)phenol from Hydroquinone (B1673460) and Methylamine (B109427)
This method involves the direct reaction of hydroquinone with methylamine under elevated temperature and pressure.[7]
Materials:
-
Hydroquinone
-
Aqueous methylamine (e.g., 10 N)
-
Sulfuric acid
-
Suitable pressure vessel or autoclave
-
Standard laboratory glassware for filtration and crystallization
Procedure:
-
In a suitable pressure vessel, combine hydroquinone (1.0 equivalent) and an excess of aqueous methylamine (e.g., 2.0 equivalents of 10 N solution).
-
Seal the vessel and heat the mixture to a temperature between 150-200 °C for a period of 2 to 5 hours.[7] For example, heating at 200 °C for 4 hours has been reported.[7]
-
After the reaction is complete, cool the vessel to room temperature.
-
The resulting mixture is processed to isolate the N-methyl-p-aminophenol. This may involve neutralization and extraction with a suitable organic solvent.
-
Purification of the free base can be achieved by crystallization from an appropriate solvent.
-
To prepare the more stable sulfate salt (Metol), the purified free base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid.
-
The precipitated 4-(methylamino)phenol sulfate is then collected by filtration, washed, and dried.
Caption: Synthesis workflow for 4-(methylamino)phenol and its sulfate salt.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A reversed-phase HPLC method can be employed for the determination of the purity of 4-(methylamino)phenol and for quantifying it in various matrices.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.8) and an organic modifier like acetonitrile (B52724) or methanol. The exact ratio should be optimized for adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength: 274 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of 4-(methylamino)phenol of known concentration in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing 4-(methylamino)phenol in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of 4-(methylamino)phenol in the sample by interpolating its peak area on the calibration curve.
Caption: General workflow for the HPLC analysis of 4-(methylamino)phenol.
Applications in Drug Development and Biological Activity
4-(Methylamino)phenol serves as a useful synthetic intermediate in the preparation of various pharmaceutical compounds.[4] It is used to synthesize arylidene amino azolones with potential anticancer activity and N-(4-hydroxyphenyl)retinamide analogs with antitumor and apoptosis-inducing activities.[4]
Research has shown that 4-(methylamino)phenol itself possesses biological activity. It exhibits antioxidant properties and can inhibit cell growth and induce apoptosis in cancer cell lines.[1] This pro-apoptotic effect is a key area of interest in cancer research and drug development. The mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of caspase cascades, leading to programmed cell death.
Caption: Simplified pathway of 4-(methylamino)phenol-induced apoptosis.
Conclusion
4-(Methylamino)phenol is a versatile chemical with well-defined structural and physicochemical properties. Its synthesis is achievable through established methods, and its purity can be reliably assessed using standard analytical techniques like HPLC. Beyond its traditional applications, its role as a synthetic intermediate and its inherent biological activities, particularly its pro-apoptotic effects, make it a compound of continuing interest for researchers in chemistry and drug development. This guide provides the core technical information necessary for the informed use and further investigation of this compound.
References
- 1. Metol - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US1297685A - Process of manufacturing n-methyl p-amino phenol. - Google Patents [patents.google.com]
